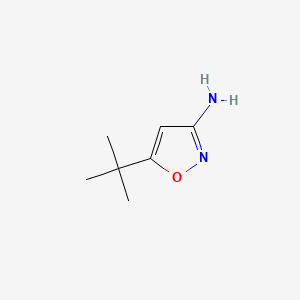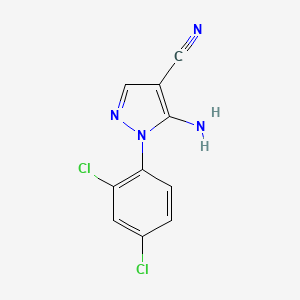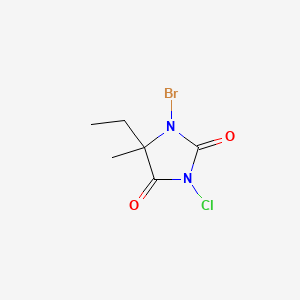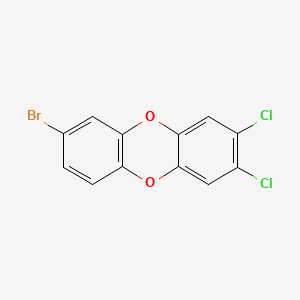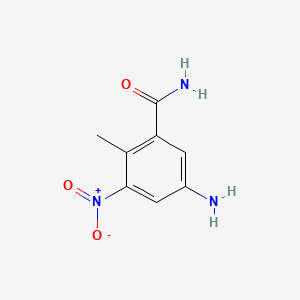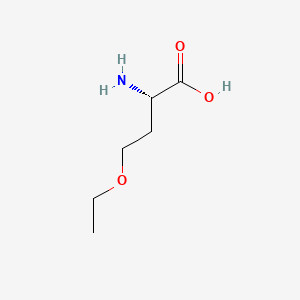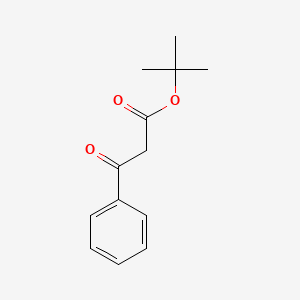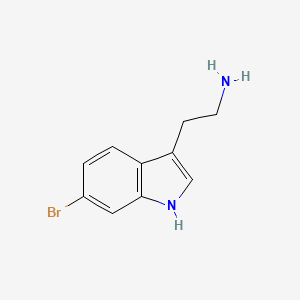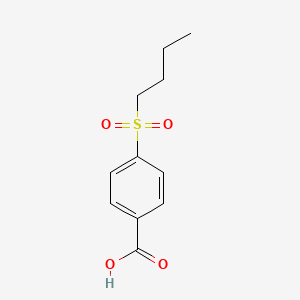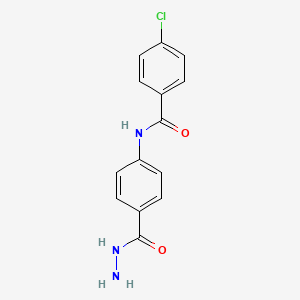
4-Amino-2,3,6-trimethylphenol
Vue d'ensemble
Description
4-Amino-2,3,6-trimethylphenol is a chemical compound with the molecular formula C9H13NO . It contains a total of 24 bonds; 11 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of 4-Amino-2,3,6-trimethylphenol consists of a six-membered aromatic ring with three methyl groups, one hydroxyl group, and one amino group . The molecular weight is 151.21 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-2,3,6-trimethylphenol are not available, it’s worth noting that similar compounds, such as phenols, typically undergo reactions like oxidation and electrophilic aromatic substitution .Applications De Recherche Scientifique
Synthesis of Vitamin E Intermediate
4-Amino-2,3,6-trimethylphenol is used in the synthesis of 2,3,5-Trimethylbenzoquinone (TMBQ), a crucial intermediate in the synthesis of Vitamin E . The traditional synthesis method of TMBQ needs H2O2 or pure O2 as the oxidant, which is expensive and needs much attention in the production, transportation, and storage process .
Green Oxidant
Air, a green oxidant, has been developed to prepare TMBQ for the first time . TMBQ was synthesized from 2,3,6-trimethylphenol (TMP) with the oxidant of air in the solvent of isoamylol catalyzed by a composite catalyst of inorganic salts at one atmosphere pressure .
Catalyst Recycling
The catalyst used in the synthesis of TMBQ from TMP could be recycled more than four times . This makes the process more sustainable and cost-effective.
Production of 2,3,5-Trimethyl-1,4-Benzoquinone and 2,3,5-Trimethyl-1,4-Hydroquinone
The oxidation of 2,3,6-trimethylphenol can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ) as important intermediates of vitamin E .
Reusable Catalysts
With a soluble and porous polymer of intrinsic microporosity (PIM-1), a highly active and reusable CuO@PIM-1 catalyst has been developed for the aerobic oxidation of TMP to TMQ and TMHQ . The CuO@PIM-1 catalyst can be recovered easily and reused at least 5 times without deactivation .
Manufacturing 2,3,5-Trimethylhydroquinone
4-Amino-2,3,6-trimethylphenol is used for manufacturing 2,3,5-Trimethylhydroquinone . This compound has various applications in the chemical industry.
Intermediate for Antioxidants and Plastics
4-Amino-2,3,6-trimethylphenol is used as an intermediate for antioxidants and plastics . These materials have a wide range of applications in various industries.
8. Comonomer for the Modification of Polyphenylene Oxide Resins 4-Amino-2,3,6-trimethylphenol is used as a comonomer for the modification of polyphenylene oxide resins . These modified resins have improved properties and can be used in a variety of applications.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Amino-2,3,6-trimethylphenol is the oxidation process, specifically the aerobic oxidation . This compound interacts with catalysts, such as homogenized copper catalysts, to facilitate the oxidation process .
Mode of Action
4-Amino-2,3,6-trimethylphenol undergoes an oxidation process, which is facilitated by catalysts. The compound interacts with these catalysts, leading to changes in its structure and properties . The oxidation of 4-Amino-2,3,6-trimethylphenol can produce both 2,3,5-trimethyl-1,4-benzoquinone (TMQ) and 2,3,5-trimethyl-1,4-hydroquinone (TMHQ), which are important intermediates of vitamin E .
Biochemical Pathways
The oxidation of 4-Amino-2,3,6-trimethylphenol leads to the production of TMQ and TMHQ, which are key intermediates in the synthesis of vitamin E . These intermediates play a crucial role in various biochemical pathways, particularly those related to the synthesis of vitamin E .
Result of Action
The oxidation of 4-Amino-2,3,6-trimethylphenol results in the production of TMQ and TMHQ . These compounds are important intermediates in the synthesis of vitamin E, a vital nutrient that has antioxidant properties and plays a crucial role in various biological processes .
Action Environment
The action of 4-Amino-2,3,6-trimethylphenol is influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic oxidation process . Additionally, the use of catalysts can enhance the efficiency of the oxidation process .
Propriétés
IUPAC Name |
4-amino-2,3,6-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-8(10)6(2)7(3)9(5)11/h4,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIFWVTUTMBIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939242 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,3,6-trimethylphenol | |
CAS RN |
17959-06-7 | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017959067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol,3,6-trimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,3,6-trimethylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36C35R7BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

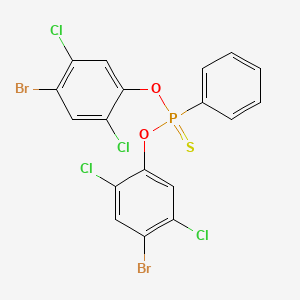
![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)
